molecular formula C16H9NO4 B12406819 Aristololactam IIIa

Aristololactam IIIa

Cat. No.: B12406819
M. Wt: 279.25 g/mol
InChI Key: XCYLMCOZDQCDRH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Aristololactam IIIa can be synthesized through various chemical routes. One common method involves the cyclization of appropriate phenanthrene derivatives under acidic conditions. The reaction typically requires the use of strong acids such as sulfuric acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from natural sources, such as the stems of Aristolochia gigantea . The extraction process includes solvent extraction followed by purification using chromatographic techniques. Advanced methods like liquid chromatography coupled with mass spectrometry (LC-MS) are employed for the precise identification and quantification of this compound .

Chemical Reactions Analysis

Types of Reactions: Aristololactam IIIa undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Aristololactam IIIa has a wide range of scientific research applications, including:

Mechanism of Action

Aristololactam IIIa exerts its effects through multiple mechanisms, including:

Comparison with Similar Compounds

  • Aristolactam Ia
  • Aristolactam II
  • Aristolactam IVa
  • Aristolactam BII

Comparison: Aristololactam IIIa is unique due to its specific structural features and biological activities. While other aristolactams share similar phenanthrenic structures, this compound exhibits distinct pharmacological properties, making it a valuable compound for research and therapeutic applications .

Biological Activity

Aristololactam IIIa, a compound derived from the genus Aristolochia, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is a member of the aristolactam family, which are characterized by their unique lactam structure. The molecular formula of this compound is C22H20NO9C_{22}H_{20}NO_9, with a calculated molecular weight of 442.1138 g/mol. Its structural characteristics contribute to its biological activities, including anti-inflammatory, antiplatelet, and antitumor effects .

1. Antitumor Activity

This compound exhibits significant cytotoxic effects on various cancer cell lines. Research has demonstrated that it can induce apoptosis and cell cycle arrest in cancer cells. For instance, in studies involving human lung cancer cells (A-549), this compound showed an IC50 value of approximately 2.40×1052.40\times 10^{-5} M, indicating potent cytotoxicity . Additionally, it has been noted for its activity against other cell lines such as HeLa and PANC-1, with IC50 values suggesting effective inhibition of tumor growth .

Cell LineIC50 (M)
A-5492.40×1052.40\times 10^{-5}
HeLa7.59×1067.59\times 10^{-6}
PANC-15.47×1055.47\times 10^{-5}

2. Antiplatelet Activity

This compound has been identified as an effective inhibitor of platelet aggregation. In comparative studies, it demonstrated a strong antiplatelet effect with an IC50 value around 1.22×1061.22\times 10^{-6} M, comparable to standard antiplatelet agents like acetylsalicylic acid . This property suggests potential applications in preventing thrombotic disorders.

3. Antimicrobial Activity

Several studies have indicated that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating significant antibacterial activity . The compound's mechanism may involve disrupting bacterial cell wall synthesis or function.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells through pathways involving caspases and mitochondrial dysfunction .
  • Inhibition of Platelet Aggregation : It interferes with the signaling pathways that activate platelets, thereby reducing clot formation .
  • Antimicrobial Mechanisms : The exact mechanisms remain to be fully elucidated but may include interference with nucleic acid synthesis or cell membrane integrity.

Case Study 1: Cytotoxicity in Cancer Therapy

A study evaluated the cytotoxic effects of this compound on A-549 lung cancer cells using the MTT assay. The results indicated a dose-dependent reduction in cell viability, supporting its potential as a chemotherapeutic agent.

Case Study 2: Antiplatelet Efficacy

In another investigation, the antiplatelet effects were assessed using an aggregometer to measure platelet response to various agonists in the presence of this compound. The results showed complete inhibition of aggregation at specific concentrations, highlighting its therapeutic potential in cardiovascular diseases.

Properties

Molecular Formula

C16H9NO4

Molecular Weight

279.25 g/mol

IUPAC Name

16-hydroxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one

InChI

InChI=1S/C16H9NO4/c18-8-2-1-7-3-11-13-10(16(19)17-11)5-12-15(21-6-20-12)14(13)9(7)4-8/h1-5,18H,6H2,(H,17,19)

InChI Key

XCYLMCOZDQCDRH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C3=C4C=C(C=CC4=CC5=C3C(=C2)C(=O)N5)O

Origin of Product

United States

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